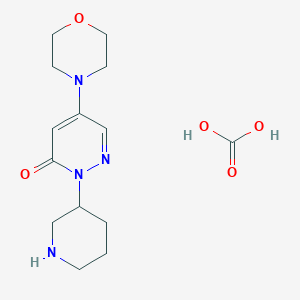

5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid

Beschreibung

Chemical Structure: The compound features a dihydropyridazinone core substituted with morpholine (at position 5) and piperidine (at position 2). The carbonic acid moiety likely acts as a counterion or stabilizer.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

carbonic acid;5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2.CH2O3/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;2-1(3)4/h8,10-11,14H,1-7,9H2;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCQRPMDCCBHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a pyridazinone core with morpholine and piperidine substituents. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen functional groups that are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

- Anticancer Activity : Studies have shown that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties : Research indicates that compounds with similar structural motifs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the morpholine and piperidine rings enhances their interaction with bacterial cell membranes .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, inhibition of acetylcholinesterase (AChE) has been documented, which is significant for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and rheumatoid arthritis .

The mechanisms underlying the biological activities of 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one are multifaceted:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Interaction : Its ability to bind to active sites of enzymes such as AChE suggests a competitive inhibition mechanism, impacting neurotransmitter levels.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines by more than 50% at concentrations as low as 10 µM .

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate to high antimicrobial activity .

- Enzyme Inhibition Studies : A study reported an IC value for AChE inhibition at approximately 25 µM, suggesting potential use in neuroprotective applications .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Relevance

The compound belongs to a class of dihydropyridazinone derivatives with substitutions influencing biological activity. Key analogs include:

Key Observations :

Pharmacological Activity

- TLR7-9 Antagonism : Analogs with morpholine/piperidine scaffolds (e.g., 5-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholine derivatives) are reported as TLR7-9 antagonists for autoimmune diseases like lupus.

- Kinase Inhibition: Dihydropyridazinones are common in kinase inhibitor design due to hydrogen-bonding capabilities with ATP-binding pockets.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one?

Methodological Answer: A common approach involves nucleophilic substitution reactions under basic conditions. For example, morpholine can react with halogenated pyridazinone intermediates in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Reaction monitoring via TLC is critical to optimize yield and purity . Multi-step protocols may require protecting groups for piperidine nitrogen to prevent undesired side reactions.

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., morpholine ring conformation and dihydropyridazinone planarity) .

- Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., morpholine CH₂ groups at δ ~3.5–3.7 ppm; piperidinyl protons at δ ~1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₈N₄O₂ expected at m/z 278.1382).

Q. What are the basic physicochemical properties relevant to handling?

Methodological Answer:

- Stability : Avoid strong oxidizing agents to prevent decomposition into CO, CO₂, and nitrogen oxides .

- Solubility : Likely polar aprotic solvent-soluble (DMF, DMSO) but insoluble in water due to the morpholine/piperidine hydrophobic moieties.

- Hazard Mitigation : Use PPE (gloves, goggles) and ensure ventilation during synthesis, as morpholine derivatives may irritate mucous membranes .

Advanced Research Questions

Q. How does the morpholine moiety influence binding to biological targets (e.g., carbonic anhydrase)?

Methodological Answer: The morpholine oxygen acts as a hydrogen-bond acceptor, potentially enhancing affinity for enzyme active sites (e.g., carbonic anhydrase’s zinc-coordinated water). Computational docking studies (using software like AutoDock Vina) can model interactions, while mutagenesis assays validate key residues (e.g., Thr199 in human CA II) .

Q. What strategies resolve contradictions in activity data between analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., morpholine vs. piperidine ring size) on enzymatic inhibition using IC₅₀ assays .

- Crystallographic Overlays : Align X-ray structures with conflicting activity profiles to identify steric/electronic mismatches (e.g., piperidine N-H vs. morpholine O in hydrogen bonding) .

- Meta-Analysis : Aggregate data from diverse sources (excluding unreliable platforms like benchchem.com ) to reduce bias .

Q. How can computational methods predict the carbonic acid component’s role in stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model pH-dependent dissociation of carbonic acid (H₂CO₃ ⇌ CO₂ + H₂O) in aqueous environments.

- pKa Prediction Tools : Software like MarvinSuite estimates protonation states of the dihydropyridazinone core under physiological conditions.

- Co-crystallization Studies : Co-crystal structures with carbonic anhydrase may stabilize the carbonic acid moiety via hydrogen-bond networks .

Q. What advanced techniques validate reaction mechanisms in synthesis?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-morpholine to track incorporation into the pyridazinone ring via NMR.

- Kinetic Profiling : Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., SN2 vs. radical pathways).

- In Situ IR Spectroscopy : Detect carbonyl stretching frequencies (e.g., 1700 cm⁻¹ for dihydropyridazinone) to confirm cyclization .

Specialized Methodological Considerations

Q. How to optimize crystallization for X-ray studies?

Methodological Answer:

Q. What in vitro assays assess dual functionality (e.g., enzyme inhibition and antioxidant activity)?

Methodological Answer:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.